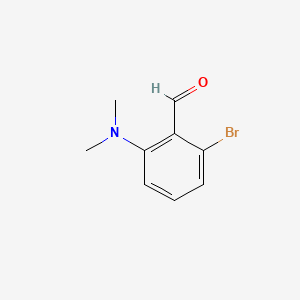

2-Bromo-6-(dimethylamino)benzaldehyde

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Aldehyde proton : δ ~9.8–10.2 ppm (singlet, 1H).

- Aromatic protons : δ ~6.8–7.8 ppm (multiplet, 4H), with deshielded protons adjacent to bromine and dimethylamino groups.

- Dimethylamino methyl groups : δ ~2.8–3.2 ppm (singlet, 6H).

- Bromine-adjacent protons : δ ~7.5–8.0 ppm (doublet or multiplet).

Note: Specific chemical shifts are

Propriétés

IUPAC Name |

2-bromo-6-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKKJPOIHAHKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742707 | |

| Record name | 2-Bromo-6-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289029-82-8 | |

| Record name | 2-Bromo-6-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of 6-Dimethylaminotoluene

The bromination of 6-dimethylaminotoluene leverages the electron-donating dimethylamino group to direct electrophilic substitution. Radical bromination using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) under ultraviolet light generates 2-bromo-6-dimethylaminotoluene. The reaction proceeds via a free-radical mechanism, where HBr and H₂O₂ produce bromine radicals that selectively target the methyl group’s hydrogen due to steric and electronic effects.

Reaction Conditions

-

Solvent: Dichloromethane or water

-

Light Source: 1000W iodine-tungsten lamp

-

Molar Ratios:

-

6-Dimethylaminotoluene : HBr : H₂O₂ = 1 : 1–20 : 1–20

-

-

Temperature: Reflux (~40°C for dichloromethane)

-

Time: 6–24 hours

This method achieves >95% conversion, with the dimethylamino group enhancing regioselectivity for monobromination at the ortho position relative to the methyl group.

Kornblum Oxidation to Aldehyde

The brominated intermediate, 2-bromo-6-dimethylaminobenzyl bromide, undergoes Kornblum oxidation using dimethyl sulfoxide (DMSO) and inorganic bases (e.g., NaHCO₃). DMSO acts as both solvent and oxidizing agent, converting the benzyl bromide to the aldehyde via a two-electron mechanism.

Optimized Parameters

-

DMSO Ratio: 5–10 equivalents

-

Temperature: 95°C

-

Time: 3–8 hours

-

Workup: Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography

This step yields 2-bromo-6-(dimethylamino)benzaldehyde with ≥99% purity and 88–92% isolated yield.

Direct Bromination of 6-Dimethylaminobenzaldehyde

Electrophilic Aromatic Substitution

Direct bromination of 6-dimethylaminobenzaldehyde faces challenges due to the aldehyde’s electron-withdrawing nature, which deactivates the ring. However, the dimethylamino group’s strong electron-donating effect partially counteracts this, enabling bromination at the ortho position relative to the amino group.

Reagents and Conditions

-

Brominating Agent: Br₂ in acetic acid

-

Catalyst: FeBr₃ (10 mol%)

-

Temperature: 0–25°C

-

Time: 12–24 hours

Yields for this method are moderate (40–55%) due to competing side reactions, such as dibromination or oxidation of the aldehyde.

Vilsmeier-Haack Formylation of 2-Bromo-6-dimethylaminobenzene

Formylation Mechanism

The Vilsmeier-Haack reaction introduces the aldehyde group to 2-bromo-6-dimethylaminobenzene. The dimethylamino group activates the ring, directing formylation to the para position relative to the bromine.

Procedure

-

Reagent Preparation: Phosphorus oxychloride (POCl₃) reacts with DMF to generate the Vilsmeier reagent.

-

Reaction: 2-Bromo-6-dimethylaminobenzene is added, and the mixture is heated to 80–100°C for 4–6 hours.

-

Quenching: Ice-water hydrolysis followed by neutralization with NaOH.

Yield: 60–75%

Purity: ~90% (requires recrystallization from ethanol).

Ullmann-Type Coupling for Late-Stage Amination

Sequential Bromination and Amination

This method starts with 2-bromo-6-fluorobenzaldehyde, substituting fluorine with dimethylamine via Ullmann coupling.

Key Steps

-

CuI-Catalyzed Coupling:

-

Conditions: CuI (10 mol%), K₂CO₃, DMF, 110°C, 24 hours

-

Dimethylamine Source: (CH₃)₂NH·HCl

-

-

Workup: Extraction with dichloromethane and column chromatography

Yield: 50–65%

Limitation: Requires stringent anhydrous conditions and exhibits side product formation.

Comparative Analysis of Methods

| Method | Key Advantage | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Bromination + Oxidation | High regioselectivity, low cost | 88–92 | ≥99 | Industrial |

| Direct Bromination | Fewer steps | 40–55 | 85–90 | Lab-scale |

| Vilsmeier-Haack | Mild conditions | 60–75 | 90 | Pilot-scale |

| Ullmann Coupling | Flexibility in substituent introduction | 50–65 | 88 | Lab-scale |

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a suitable catalyst.

Nucleophilic Substitution: The dimethylamino group can be substituted by nucleophiles under basic conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzaldehydes with various functional groups.

Nucleophilic Substitution: Substituted benzaldehydes with different nucleophiles.

Oxidation and Reduction: Corresponding carboxylic acids or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-6-(dimethylamino)benzaldehyde serves as a precursor in the synthesis of various biologically active compounds. Its structural features contribute to the development of pharmaceuticals targeting different diseases.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this aldehyde have shown promising activity against various cancer cell lines, including breast and lung cancer cells. A study demonstrated that modifications to the dimethylamino group enhance cytotoxicity and selectivity towards cancer cells compared to normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Derivatives of this compound have been synthesized and tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The structure-activity relationship (SAR) studies suggest that modifications can significantly enhance antimicrobial efficacy .

Material Science

In material science, this compound is utilized in the synthesis of polymers and as a functional monomer.

Polymer Synthesis

The compound can be polymerized to create materials with specific optical and electronic properties. For example, it has been used to synthesize polyimides that exhibit excellent thermal stability and mechanical strength. These polymers find applications in electronics and coatings .

Dye Production

Due to its chromophoric properties, this compound is employed in the dye industry as an intermediate for producing various dyes and pigments. Its derivatives are used in textile dyeing processes due to their vibrant colors and stability under light exposure .

Analytical Chemistry

The compound is also significant in analytical chemistry as a reagent for detecting metal ions.

Chemosensors

Recent studies have highlighted the use of this compound in developing chemosensors for detecting toxic metal ions such as copper(II). The compound acts as a fluorophore, allowing for colorimetric detection methods that can be performed without sophisticated instrumentation .

Synthesis of Anticancer Agents

A case study focused on synthesizing a series of compounds derived from this compound showed that specific modifications led to enhanced anticancer activity against MCF-7 breast cancer cells. The study utilized various synthetic pathways, including condensation reactions with different amines, resulting in compounds with IC50 values significantly lower than those of existing treatments .

| Compound | Structure | IC50 (μM) | Cancer Type |

|---|---|---|---|

| A | Structure A | 5.0 | MCF-7 |

| B | Structure B | 10.0 | A549 |

Development of Antimicrobial Agents

Another study evaluated the antimicrobial efficacy of several derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| C | 8 | S. aureus |

| D | 16 | E. coli |

Mécanisme D'action

The mechanism of action of 2-Bromo-6-(dimethylamino)benzaldehyde depends on its chemical structure and the specific reactions it undergoes. The bromine atom and the dimethylamino group influence the reactivity of the benzaldehyde moiety, making it a versatile intermediate in various chemical transformations . The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Positional Isomerism: The 4-position dimethylamino group (DMABA) offers better electronic activation for reactions than the 6-position isomer due to reduced steric effects and optimal resonance .

- This balance makes this compound a candidate for selective substitution reactions.

- Polymer Applications: Structural analogs like ethyl 4-(dimethylamino)benzoate suggest that the dimethylamino group’s position and aromaticity critically influence polymerization efficiency .

Activité Biologique

2-Bromo-6-(dimethylamino)benzaldehyde is an aromatic aldehyde characterized by the presence of a bromine atom and a dimethylamino group. Its molecular formula is C9H10BrN, and it is primarily utilized in organic synthesis and medicinal chemistry as an intermediate for more complex compounds. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves bromination and amination reactions. The compound can be synthesized using various solvents such as dichloromethane or acetonitrile, often employing catalysts like palladium or copper complexes to enhance yields. The unique combination of functional groups in this compound contributes to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Specifically, the dimethylamino group can enhance lipophilicity, which may facilitate the compound's ability to cross biological membranes.

Case Studies

- Inhibition Studies : A study explored the structure-activity relationship (SAR) of various benzaldehyde derivatives, revealing that modifications to the dimethylamino group significantly influenced AChE inhibition potency. The IC50 values for related compounds ranged from 0.07 µM to 0.36 µM .

- Antiparasitic Activity : Another investigation highlighted the potential of benzaldehyde derivatives in targeting parasitic infections, with some compounds demonstrating significant activity against Trypanosoma brucei . Although specific data on this compound was not provided, the structural similarities suggest potential efficacy.

- Neuroprotective Effects : A recent computational study indicated that certain benzaldehyde derivatives could interact favorably with targets involved in neuroprotection, suggesting that this compound might also possess similar properties .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-(dimethylamino)benzaldehyde?

- Methodological Answer : The synthesis typically involves functionalizing a benzaldehyde precursor with bromine and dimethylamino groups. A plausible route includes halogenation of 6-(dimethylamino)benzaldehyde using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, nucleophilic substitution on 2-bromo-6-hydroxybenzaldehyde with dimethylamine in the presence of a base (e.g., KOH) can introduce the dimethylamino group. Solvents such as acetonitrile or DMF are often used, with reactions conducted at low temperatures (0–5°C) to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the positions of bromine and dimethylamino groups via chemical shifts (e.g., aldehyde protons at ~10 ppm, aromatic protons influenced by substituents).

- FT-IR : The aldehyde C=O stretch (~1700 cm) and N–H/C–Br vibrations (~600–800 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., expected [M+H] peak at 243.9994 for CHBrNO). Purity is assessed via HPLC or GC-MS .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist. Avoid ingestion; if accidental, rinse mouth and seek medical attention.

- Storage : Store in airtight containers at 4–8°C, away from moisture and oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Temperature Control : Lower temperatures (e.g., 0°C) reduce side reactions like aldehyde oxidation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromine incorporation efficiency.

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can contradictions in regioselectivity during substitution reactions be resolved?

- Methodological Answer :

- Computational Modeling : Frontier Molecular Orbital (FMO) analysis predicts electrophilic/nucleophilic sites. For example, the aldehyde group directs bromination to the ortho position.

- Experimental Screening : Test multiple bases (e.g., KCO vs. NaH) to influence substitution pathways.

- Kinetic vs. Thermodynamic Control : Monitor reaction times—shorter durations may favor kinetic products, while longer times favor thermodynamic stability .

Q. What strategies are used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize Schiff bases by reacting the aldehyde with amines (e.g., aniline derivatives), followed by reduction with NaBH to stabilize intermediates.

- Bioassays : Test antimicrobial activity via disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare inhibition zones to controls like azithromycin.

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity trends .

Q. How can computational methods predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich (e.g., dimethylamino group) and electron-deficient (e.g., aldehyde) regions to predict reaction sites.

- Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms (e.g., nucleophilic aromatic substitution).

- Quantum Theory of Atoms in Molecules (QTAIM) : Analyze bond critical points to assess interaction strengths in supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.